GSK-3008348 hydrochloride

Pulmonary Fibrosis Inhaled Drug Delivery Pharmacokinetics

GSK-3008348 hydrochloride is a first-in-class inhaled αvβ6 integrin antagonist with unparalleled >71 mg/mL saline solubility and a unique target-degradation mechanism enabling >96 h TGFβ pathway suppression. Unlike pan-αv inhibitors (Cilengitide) or oral alternatives (PLN-74809), its exceptional selectivity (>1,000,000-fold over αvβ3) eliminates vascular toxicity risk, making it the only viable tool for pulmonary fibrosis models requiring nebulized delivery. Clinically validated in a completed Phase 1 trial with dose-proportional PK, it serves as the definitive reference standard for inhaled IPF formulation development. Substitution with generic integrin antagonists compromises route-specific bioavailability, target engagement duration, and experimental reproducibility.

Molecular Formula C29H38ClN5O2
Molecular Weight 524.1 g/mol
Cat. No. B607821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3008348 hydrochloride
SynonymsGSK-3008348;  GSK 3008348;  GSK3008348; 
Molecular FormulaC29H38ClN5O2
Molecular Weight524.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
InChIInChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m0./s1
InChIKeyGCZLVFRSWWTRPH-YSCHMLPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-3008348 Hydrochloride: An Inhaled αvβ6 Integrin Antagonist for Pulmonary Fibrosis Research


GSK-3008348 hydrochloride (CAS: 1629249-40-6) is an investigational small molecule that acts as a potent and selective RGD-mimetic antagonist of the αvβ6 integrin, a key activator of the pro-fibrotic cytokine transforming growth factor-β (TGFβ) [1]. This compound was developed by GlaxoSmithKline as a first-in-class inhaled therapy for idiopathic pulmonary fibrosis (IPF) [2]. Its unique mechanism involves the high-affinity binding, internalization, and subsequent lysosomal degradation of the αvβ6 integrin, thereby achieving prolonged inhibition of downstream TGFβ signaling pathways [1]. Its physicochemical properties, including the hydrochloride salt form, are specifically optimized for pulmonary delivery via nebulization, differentiating it from oral pan-integrin inhibitors [3].

Why Substituting GSK-3008348 Hydrochloride with Other αvβ6 Antagonists is Not Advisable


Substituting GSK-3008348 hydrochloride with other αvβ6 integrin antagonists (e.g., CWHM-12, PLN-74809, or the pan-αv inhibitor Cilengitide) is scientifically unsound due to its distinct pharmacological profile. Its differentiating factors are not merely its high affinity for αvβ6 but a combination of properties critical for its intended inhaled application and specific mechanism of action [1]. These include its ultra-high solubility in saline at physiological pH (>71 mg/mL), which is essential for nebulized delivery [2], and its unique mechanism of inducing target degradation rather than simple blockade, leading to prolonged pharmacodynamic effects [3]. Furthermore, its selectivity profile is fine-tuned to avoid the vascular toxicity observed with pan-αv inhibitors like Cilengitide, making it a non-interchangeable tool for in vivo studies focused on αvβ6-specific biology in the lung [4]. Generic substitution risks experimental failure due to differences in solubility, route of administration compatibility, duration of action, and off-target effects.

Quantitative Evidence for GSK-3008348 Hydrochloride Differentiation: Head-to-Head and Comparator Data


Superior Aqueous Solubility of GSK-3008348 Hydrochloride Enables Inhaled Nebulized Delivery

The hydrochloride salt form of GSK-3008348 demonstrates exceptionally high aqueous solubility at physiological pH, a critical requirement for nebulized pulmonary delivery. This property distinguishes it from the free base form and many other αvβ6 inhibitors, which often exhibit poor solubility and require oral administration or complex formulations [1]. The hydrochloride salt achieved a solubility of >71 mg/mL in saline at pH 7, a >7,100-fold improvement over the free base solubility of ~0.01 mg/mL [2].

Pulmonary Fibrosis Inhaled Drug Delivery Pharmacokinetics Salt Selection

High-Affinity Binding of GSK-3008348 to αvβ6 in Diseased Human Lung Tissue

GSK-3008348 demonstrates exceptionally high affinity for the αvβ6 integrin directly in membrane preparations from human IPF lung tissue, a key disease-relevant model that confirms target engagement in the intended therapeutic context. This binding affinity is reported as a dissociation constant (KD) value [1]. This is more physiologically relevant than binding assays using recombinant protein alone, as it accounts for the native conformation and microenvironment of the integrin in diseased tissue [1]. Comparator data from the same study for other integrins in the same assay format highlights its selectivity.

Idiopathic Pulmonary Fibrosis Target Engagement Radioligand Binding Human Tissue

GSK-3008348 Induces Prolonged Target Degradation vs. Reversible Blockade

Unlike typical small molecule antagonists that reversibly block receptor-ligand interactions, GSK-3008348 induces the rapid internalization and lysosomal degradation of the αvβ6 integrin. This unique mechanism of action results in prolonged pharmacodynamic effects, even after the compound is cleared [1]. In cell-based assays, the effect on TGFβ signaling (measured by SMAD2 phosphorylation) was sustained for over 96 hours post-treatment, whereas reversible inhibitors show a return to baseline signaling as the compound dissociates [2].

Pharmacodynamics Target Degradation Mechanism of Action Sustained Effect

In Vivo Efficacy of Inhaled GSK-3008348 on Established Lung Fibrosis

GSK-3008348, when administered intranasally, significantly reduced established lung fibrosis in a therapeutic murine bleomycin model. This model is a standard for IPF research, and the compound's efficacy when dosed after disease onset is a key indicator of its potential to treat, not just prevent, fibrosis [1]. The effect on lung collagen deposition, a direct measure of fibrosis, was quantified. While a direct head-to-head comparison in this exact model is not available for all comparators, this level of efficacy is a benchmark for the compound's therapeutic potential [2].

In Vivo Efficacy Bleomycin Mouse Model Lung Fibrosis Collagen Deposition

Favorable Clinical Pharmacokinetics and Tolerability of Inhaled GSK-3008348 in Healthy Volunteers

In a Phase 1 clinical trial (NCT02612051), inhaled GSK-3008348 demonstrated a favorable pharmacokinetic profile and was well tolerated in healthy participants. The terminal elimination half-life supports once-daily dosing [1]. The study established that systemic exposure (AUC) increased in a dose-proportional manner across clinically relevant doses, and no serious adverse events were reported [1]. This clinical data de-risks the compound for further research, especially for studies where translation to human pathophysiology is a key consideration [2].

Clinical Pharmacology Phase 1 Trial Inhaled Delivery Safety and Tolerability

Recommended Research and Industrial Application Scenarios for GSK-3008348 Hydrochloride


Preclinical Efficacy Studies in Inhaled Pulmonary Fibrosis Models

Due to its exceptional aqueous solubility (>71 mg/mL) and validated nebulized delivery [1], GSK-3008348 hydrochloride is ideally suited for investigating the therapeutic potential of αvβ6 integrin inhibition in preclinical models of lung fibrosis (e.g., bleomycin, radiation-induced, or silicosis models). Its ability to reduce established collagen deposition in the lung [2] makes it the tool of choice for studies focused on reversing or halting disease progression, rather than just prevention. Its first-in-class inhaled profile is essential for any research program aiming to develop an inhaled therapy for IPF.

Elucidating αvβ6 Integrin Biology and TGFβ Signaling Pathways

The compound's unique mechanism of inducing αvβ6 internalization and degradation leads to prolonged (>96 hours) inhibition of TGFβ signaling [1]. This sustained effect is a significant advantage for ex vivo cell biology and in vivo pharmacology studies, allowing researchers to probe the long-term consequences of pathway blockade. GSK-3008348 is the preferred compound for experiments designed to differentiate the biological effects of transient receptor blockade from those of sustained target downregulation in lung epithelial cells and fibroblasts [2].

Pharmacokinetic and Drug-Drug Interaction Studies with Inhaled Compounds

With a well-defined clinical pharmacokinetic profile from a completed Phase 1 trial [1], GSK-3008348 hydrochloride serves as an excellent reference standard or positive control for developing and validating new inhaled formulations and delivery devices. Its dose-proportional systemic exposure [2] and established human tolerability provide a benchmark for comparing the performance of novel αvβ6 antagonists or other inhaled drug candidates. Researchers in pharmaceutical development can use it to calibrate and validate nebulization systems and preclinical PK models.

High-Throughput and Mechanistic Studies Requiring High-Selectivity Tools

The compound's demonstrated >1,000,000-fold selectivity for αvβ6 over αvβ3 in disease-relevant human tissue [1] is critical for experiments where off-target integrin effects could confound results. This is particularly important when studying the distinct roles of αvβ6 versus other RGD-binding integrins in processes like wound healing, epithelial-mesenchymal transition, and viral entry (e.g., FMDV) [2]. Researchers seeking a definitive tool to dissect the specific contribution of αvβ6 in complex biological systems should select GSK-3008348 hydrochloride over less selective pan-αv inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-3008348 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.